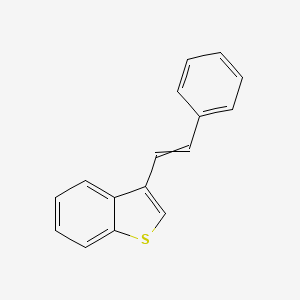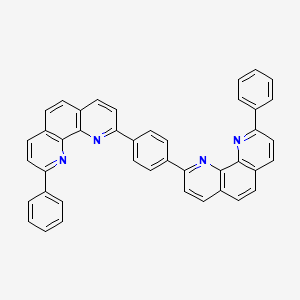
1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two phenanthroline units attached to a central benzene ring, each phenanthroline unit further substituted with a phenyl group. The compound’s structure imparts significant stability and reactivity, making it a valuable subject of study in materials science and chemistry .
准备方法
The synthesis of 1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Phenanthroline Units: The initial step involves the synthesis of 9-phenyl-1,10-phenanthroline through a series of condensation reactions.
Coupling with Benzene: The phenanthroline units are then coupled with a benzene ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound with high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
化学反应分析
1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene has a wide range of applications in scientific research:
Materials Science: It is used as an electron transport layer in quantum dot light-emitting diodes (QLEDs) to improve device performance and stability.
Chemistry: The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and as a therapeutic agent due to its ability to interact with DNA.
Industry: It is utilized in the development of advanced materials for optoelectronic devices and sensors.
作用机制
The mechanism by which 1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene exerts its effects is primarily through its ability to coordinate with metal ions. The phenanthroline units act as chelating agents, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic and electronic processes, enhancing the performance of devices like QLEDs .
相似化合物的比较
1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene can be compared with other similar compounds, such as:
1,3-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2,9-Bis(p-formylphenyl)-1,10-phenanthroline: Contains formyl groups that provide additional reactivity for further functionalization.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct electronic properties and makes it particularly suitable for applications in optoelectronics and materials science .
属性
分子式 |
C42H26N4 |
|---|---|
分子量 |
586.7 g/mol |
IUPAC 名称 |
2-phenyl-9-[4-(9-phenyl-1,10-phenanthrolin-2-yl)phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C42H26N4/c1-3-7-27(8-4-1)35-23-19-31-15-17-33-21-25-37(45-41(33)39(31)43-35)29-11-13-30(14-12-29)38-26-22-34-18-16-32-20-24-36(28-9-5-2-6-10-28)44-40(32)42(34)46-38/h1-26H |
InChI 键 |
BBZDASCPWDFDPE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=C(C=C5)C6=NC7=C(C=CC8=C7N=C(C=C8)C9=CC=CC=C9)C=C6)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


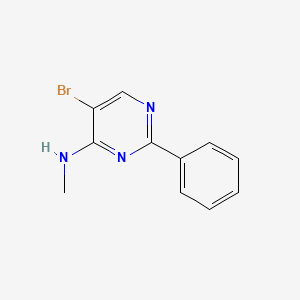
![1-[3-Bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13936509.png)
![2-phenyl-2H-benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-one](/img/structure/B13936521.png)

![2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13936531.png)
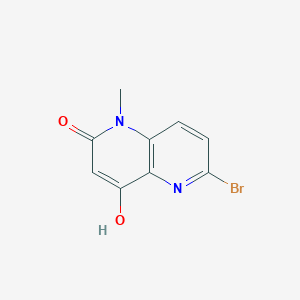
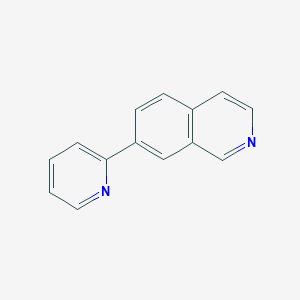

![2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)
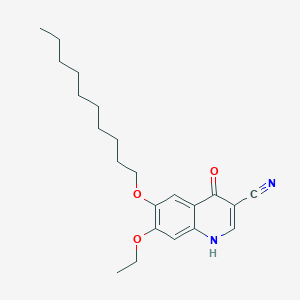

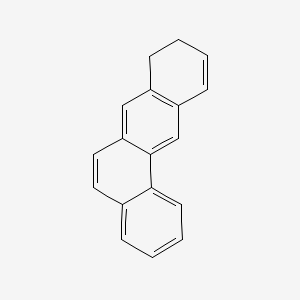
![n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13936599.png)
